A detailed synthesis pathway for CX-6258 HCl is described in the paper "Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor." [] The synthesis involves a multi-step process starting from commercially available materials. Structure-activity relationship analysis in a series of 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amides led to the identification of compound 13, which ultimately resulted in the development of CX-6258 HCl.
CX-6258 HCl primarily exerts its effects through the inhibition of Pim kinases, a family of serine/threonine kinases often overexpressed in various cancers. [, , , ] By inhibiting Pim kinases, CX-6258 HCl disrupts downstream signaling pathways involved in cell proliferation, survival, and drug resistance.
Recent research also identifies Haspin kinase as a key target of CX-6258 HCl. [, ] Haspin kinase inhibition leads to reduced cell proliferation, micronuclei formation, and activation of the cGAS-STING pathway, contributing to its anti-cancer effects.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6